

# Streptidine sulfate method validation ICH guidelines

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## Compound Focus: Streptidine sulfate

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## ICH Q2(R2) Analytical Validation Framework

The **ICH Q2(R2)** guideline provides the standard framework for validating analytical procedures to ensure they are fit for purpose. The following table summarizes the key validation characteristics you need to demonstrate [1] [2].

Validation Characteristic	Description
<b>Accuracy</b>	closeness of agreement between the accepted reference value and the value found [1]
<b>Precision</b>	closeness of agreement between a series of measurements (expressed as standard deviation or relative standard deviation) [1]
<b>Specificity</b>	ability to assess the analyte unequivocally in the presence of other components [1]
<b>Detection Limit (DL)</b>	lowest amount of analyte that can be detected, but not necessarily quantitated [1]

Validation Characteristic	Description
Quantitation Limit (QL)	lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy [1]
Linearity & Range	<b>Linearity:</b> ability to obtain results directly proportional to analyte concentration; <b>Range:</b> interval between the upper and lower levels of analyte that have been demonstrated to be determined with precision, accuracy, and linearity [1]
Working Range (New in Q2(R2))	Replaces "Linearity". Consists of the suitability of the calibration model and verification of the Lower Range Limit (QL/DL) [2].

## A Validated HPLC Method for Streptidine

An HPLC method for determining streptidine (STD) and streptomycin (STP) in human blood serum has been developed. While not a full ICH validation, key performance parameters were assessed [3].

- **Experimental Protocol:**

- **Sample Preparation:** Serum samples were deproteinized using a simple protein extraction method, requiring only 20 µL of serum [3].
- **Chromatography:** A direct, isocratic HPLC technique was used. Separation was achieved with a **C18 column** and a mobile phase consisting of an aqueous buffer with **sodium 1-hexanesulfonate** and **acetonitrile** [3].
- **Detection:** Not explicitly stated in the available excerpt, but the method is described as enabling the separation, identification, and measurement of STP and STD [3].

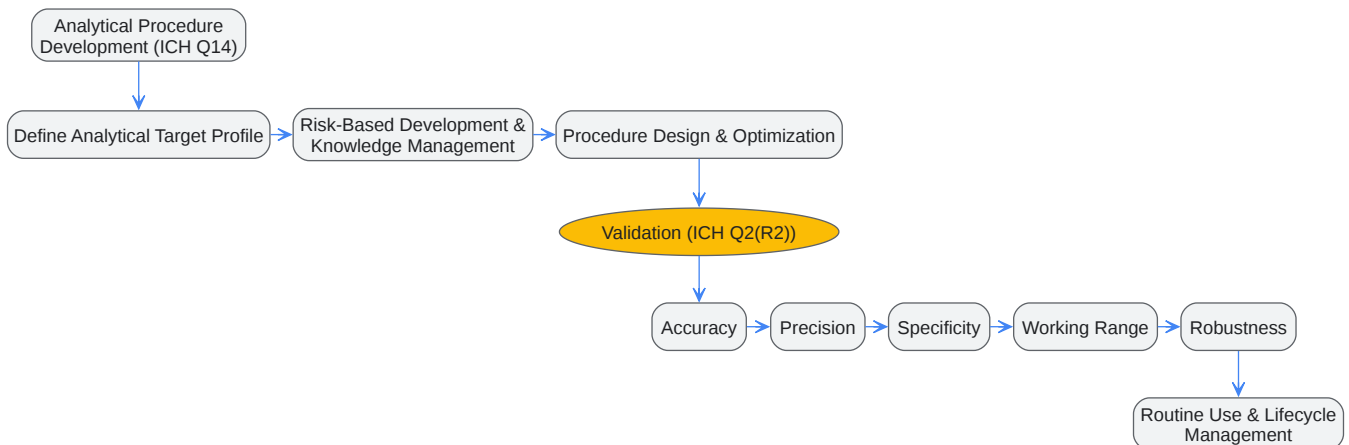
- **Performance Data:** The table below summarizes the quantitative validation data reported for the method [3].

Parameter	Result for STP & STD
Percent Recovery	>99% across all concentration ranges
Precision (RSD)	≤ 3%

Parameter	Result for STP & STD
Stability	Concentrations $\geq 95\%$ after storing at 4°C for one week
Retention Time	STD: 4.01 $\pm$ 0.17 min; STP: 6.10 $\pm$ 0.45 min

## Method Validation Workflow

The following diagram illustrates the typical lifecycle of an analytical procedure, integrating development (ICH Q14) and validation (ICH Q2(R2)) stages [2].



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## References

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2. Q2(R2) ICH of Analytical Procedures: An... | QbD Group Validation [qbdgroup.com]
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